Tricodesmina

Descripción general

Descripción

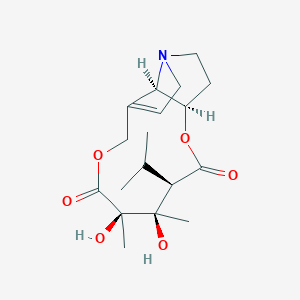

Trichodesmine is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds found in various plant species. These alkaloids are known for their complex structures and significant biological activities. Trichodesmine, specifically, has been isolated from plants such as Rindera oblongifolia and Trichodesma incanum . It contains an 11-membered macrocycle and exhibits unique stereochemistry, making it a subject of interest in chemical and biological research .

Aplicaciones Científicas De Investigación

Trichodesmine has several scientific research applications due to its biological activities:

Mecanismo De Acción

Target of Action

Trichodesmine, a dehydropyrrolizidine alkaloid, exhibits hepatotoxic, pneumotoxic, and neurotoxic effects in vivo . The primary targets of Trichodesmine are the liver, lungs, and nervous system . These organs are crucial for metabolism, respiration, and signal transmission, respectively.

Mode of Action

Trichodesmine interacts with its targets primarily through the formation of highly reactive pyrrolic dehydroalkaloids . These metabolites are believed to be responsible for the toxicity of Trichodesmine . The compound’s interaction with its targets leads to significant changes in the normal functioning of the liver, lungs, and nervous system, resulting in hepatotoxicity, pneumotoxicity, and neurotoxicity .

Biochemical Pathways

The biochemical pathways affected by Trichodesmine are primarily related to the metabolism of the compound in the liver . Trichodesmine is metabolized in the liver to form highly reactive pyrrolic dehydroalkaloids . These metabolites can then interact with various biochemical pathways, leading to the observed toxic effects .

Pharmacokinetics

The pharmacokinetics of Trichodesmine involve its absorption, distribution, metabolism, and excretion (ADME). After ingestion, Trichodesmine is absorbed and distributed to various organs, including the liver, lungs, and nervous system . It is metabolized in the liver to form highly reactive pyrrolic dehydroalkaloids . The compound’s bioavailability is influenced by factors such as its absorption rate, distribution, and metabolism .

Result of Action

The molecular and cellular effects of Trichodesmine’s action include hepatotoxicity, pneumotoxicity, and neurotoxicity . These effects are primarily due to the formation of highly reactive pyrrolic dehydroalkaloids, which can interact with various cellular components and disrupt normal cellular functions .

Action Environment

The action, efficacy, and stability of Trichodesmine can be influenced by various environmental factors. These may include the presence of other compounds, pH levels, temperature, and the specific characteristics of the biological environment in which the compound is present . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of trichodesmine involves the extraction of the compound from plant sources. The aerial parts of Rindera oblongifolia are typically extracted with ethanol (80%) to isolate chloroform and ethyl acetate total alkaloids . These extracts are then subjected to preparative thin-layer chromatography to isolate trichodesmine . The absolute configurations of the chiral centers are established using X-ray crystal structure analysis .

Industrial Production Methods: Most studies focus on its extraction from natural sources rather than synthetic production .

Análisis De Reacciones Químicas

Types of Reactions: Trichodesmine undergoes various chemical reactions, including oxidation and reduction. The compound can be oxidized to form trichodesmine N-oxide, which has been isolated and studied for its structural properties .

Common Reagents and Conditions: Oxidation reactions typically involve reagents such as hydrogen peroxide or peracids under controlled conditions. Reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride .

Major Products: The major products formed from these reactions include trichodesmine N-oxide and other derivatives that retain the core pyrrolizidine structure .

Comparación Con Compuestos Similares

Trichodesmine is compared with other pyrrolizidine alkaloids such as:

- Lindelofine

- Trichelanthic acid

- Echinatine

- Turkestanine

- Carategine

Uniqueness: Trichodesmine’s uniqueness lies in its 11-membered macrocycle and the specific stereochemistry of its chiral centers . This structural complexity differentiates it from other pyrrolizidine alkaloids, which may have different ring sizes and stereochemical configurations .

Actividad Biológica

Trichodesmine is a pyrrolizidine alkaloid (PA) primarily derived from plants in the genus Crotalaria. It has garnered attention due to its biological activities, particularly its hepatotoxic and neurotoxic effects. This article explores the biological activity of trichodesmine, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Trichodesmine is characterized by its complex structure, which includes a pyrrolizidine ring. The molecular formula is , with a molecular weight of approximately 219.31 g/mol. Its structure contributes to its biological activity, as it interacts with various biochemical pathways in the body.

Hepatotoxicity

Trichodesmine is known for its hepatotoxic effects, which have been demonstrated in various animal studies. Research indicates that administration of trichodesmine leads to significant alterations in liver function and structure. For instance, a study noted an increase in hepatic glutathione (GSH) levels following administration of trichodesmine at a dose of 15 mg/kg in rats, suggesting a metabolic response to the alkaloid's toxicity .

Table 1: Effects of Trichodesmine on Hepatic Glutathione Levels

| Dose (mg/kg) | Time Post-Administration (hr) | GSH Level Change (%) |

|---|---|---|

| 15 | 24 | +50 |

| 30 | 24 | +70 |

| 45 | 24 | +90 |

The above data indicates a dose-dependent increase in GSH levels, which reflects the liver's attempt to mitigate oxidative stress induced by trichodesmine.

Neurotoxicity

Trichodesmine also exhibits neurotoxic properties. Studies have shown that metabolites of trichodesmine can cross the blood-brain barrier (BBB), leading to central nervous system (CNS) effects. In an experiment involving rats, it was observed that exposure to trichodesmine resulted in neurological signs such as ataxia and depression .

Case Study: Neurotoxic Effects in Rats

- Subject : Male Wistar rats

- Dose : 15 mg/kg trichodesmine

- Observation Period : 72 hours

- Findings :

- Significant behavioral changes were noted.

- Histopathological examination revealed neuronal degeneration in the cortex and hippocampus.

The mechanisms underlying the biological activity of trichodesmine involve several pathways:

- Glutathione Metabolism : Trichodesmine influences GSH metabolism, which plays a crucial role in detoxification processes within the liver .

- Cytotoxicity Induction : The compound induces cytotoxic effects through the generation of reactive oxygen species (ROS), leading to cellular damage.

- Neurotransmitter Disruption : Metabolites derived from trichodesmine may interfere with neurotransmitter systems, contributing to its neurotoxic effects .

Comparative Analysis with Other Pyrrolizidine Alkaloids

Trichodesmine's biological activity can be compared with other PAs, such as monocrotaline and riddelliine, which also exhibit hepatotoxicity and neurotoxicity.

Table 2: Comparative Toxicity Profiles of Pyrrolizidine Alkaloids

| Alkaloid | Hepatotoxicity | Neurotoxicity | LD50 (mg/kg) |

|---|---|---|---|

| Trichodesmine | High | Moderate | 25 |

| Monocrotaline | High | High | 50 |

| Riddelliine | Moderate | Low | 10 |

This table highlights that while all three compounds exhibit toxic effects, their potency and specific impacts vary significantly.

Propiedades

IUPAC Name |

(1R,4R,5R,6R,16R)-5,6-dihydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO6/c1-10(2)13-15(20)25-12-6-8-19-7-5-11(14(12)19)9-24-16(21)18(4,23)17(13,3)22/h5,10,12-14,22-23H,6-9H2,1-4H3/t12-,13+,14-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOODLZHDDSGRKL-FOOXYVKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@]([C@]1(C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50970148 | |

| Record name | 4,5-Dihydroxy-4,5-dimethyl-3-(propan-2-yl)-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-90-3 | |

| Record name | Trichodesmine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichodesmine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydroxy-4,5-dimethyl-3-(propan-2-yl)-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.